molecular formula C9H14N2O2 B8145035 Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Cat. No. B8145035
M. Wt: 182.22 g/mol
InChI Key: KDZVGYUGUKPQFF-BQBZGAKWSA-N
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Description

Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Precursor for Coordinating Heteroscorpionate Ligands : It is used as a precursor for coordinating heteroscorpionate ligands to stabilize titanium and zirconium compounds. This application is significant in the synthesis and characterization of polymerization-active compounds (Alesso, Tabernero, & Cuenca, 2012).

  • Synthesis of Functionalized Ligands : The compound is utilized in synthesizing functionalized bis(pyrazol-1-yl)methane ligands, which play a role in studying transition metal complexes. This research contributes to understanding the chemistry of early and late transition metals (Antiñolo et al., 1998).

  • Catalyst for Cyclization Reactions : It serves as a catalyst in the cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline, demonstrating its utility in intramolecular hydroamination processes (Burling et al., 2007).

  • Electrooptic Film Fabrication : The compound is used in electrooptic film fabrication due to its role in covalent self-assembly, thin-film microstructure, and nonlinear optical response. This application is crucial in the field of material sciences and optics (Facchetti et al., 2006).

  • Tetradentate Ligand for Metal Complexes : It acts as a novel tetradentate ligand for synthesizing metal complexes like Ni(II), Zn(II), and Hg(II), contributing to the exploration of new metal-ligand interactions (Alias, Ibrahim, & Hassan, 2009).

  • Study of Organotin Derivatives : The compound is a useful reagent for investigating the structure and chemistry of organotin derivatives, adding to the understanding of organometallic chemistry (Pettinari et al., 1995).

properties

IUPAC Name

(4S)-4-methyl-2-[[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZVGYUGUKPQFF-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)CC2=NC(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)CC2=N[C@H](CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.